
N-(2-phenoxyethyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Shows promise as an anticancer agent by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are crucial regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the activity of various enzymes and receptors involved in microbial and viral infections .
Comparison with Similar Compounds
N-(2-phenoxyethyl)quinoline-2-carboxamide can be compared with other quinoline derivatives such as:
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide: Exhibits similar antimicrobial properties but with a different core structure.
Quinoline-2-carboxamide: Lacks the phenoxyethyl group, which may affect its biological activity.
N-cyclooctylquinoline-2-carboxamide: Shows different pharmacokinetic properties due to the presence of a cyclooctyl group
Properties
CAS No. |
332129-65-4 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-12-13-22-15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)20-17/h1-11H,12-13H2,(H,19,21) |
InChI Key |
VKNFGYLLTKYNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


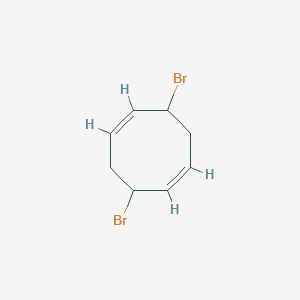

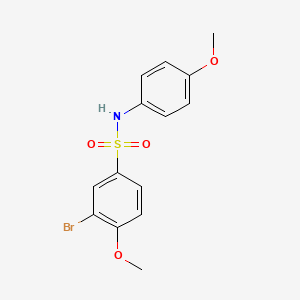
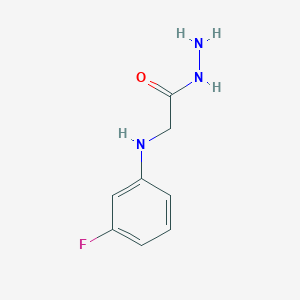
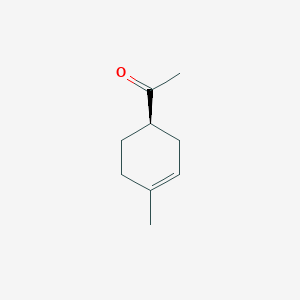
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
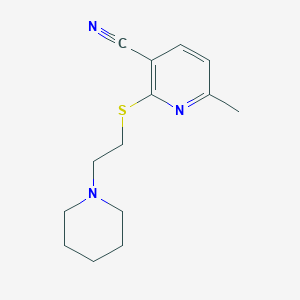
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)

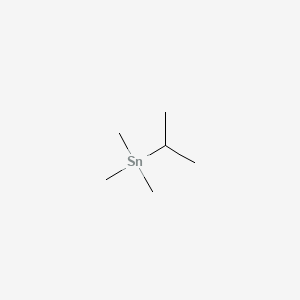
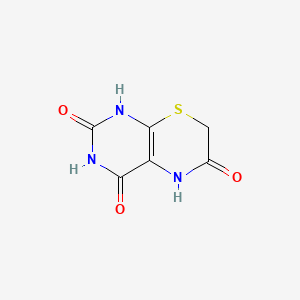
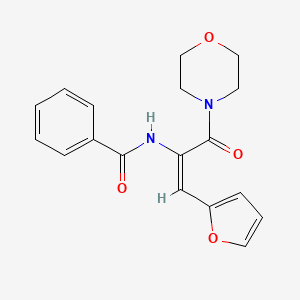

![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
